molecular formula C26H24F3N3O3 B1326275 gamma-Secretase Modulators CAS No. 937812-80-1

gamma-Secretase Modulators

Cat. No.: B1326275
CAS No.: 937812-80-1
M. Wt: 483.5 g/mol
InChI Key: VHNYOQKVZQVBLC-RTCGXNAVSA-N
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Description

Gamma-secretase modulators are a class of compounds that have gained significant attention in the field of Alzheimer’s disease research. These compounds are designed to modulate the activity of gamma-secretase, an intramembrane aspartyl protease complex responsible for the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides. The accumulation of amyloid-beta peptides is a hallmark of Alzheimer’s disease, and this compound aim to reduce the production of the more toxic forms of these peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-secretase modulators involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes can vary depending on the structure of the modulator. Common steps include:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling reactions to attach specific side chains.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Gamma-secretase modulators undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include various derivatives of the this compound, each with specific functional groups that enhance their activity and selectivity .

Scientific Research Applications

Gamma-secretase modulators have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study the structure and function of gamma-secretase and its role in amyloid precursor protein cleavage.

    Biology: Employed in research to understand the biological pathways involved in Alzheimer’s disease and other neurodegenerative disorders.

    Medicine: Investigated as potential therapeutic agents for the treatment of Alzheimer’s disease by reducing the production of toxic amyloid-beta peptides.

    Industry: Utilized in the development of diagnostic assays and screening tools for Alzheimer’s disease research

Comparison with Similar Compounds

    Gamma-secretase inhibitors: These compounds block the activity of gamma-secretase, preventing the cleavage of amyloid precursor protein and the production of amyloid-beta peptides. they can also affect the cleavage of other substrates, leading to potential side effects.

    Beta-secretase inhibitors: These compounds inhibit the activity of beta-secretase, another enzyme involved in the cleavage of amyloid precursor protein. They reduce the production of amyloid-beta peptides but may also have off-target effects.

Uniqueness of Gamma-Secretase Modulators: this compound are unique in that they selectively modulate the activity of gamma-secretase without completely inhibiting it. This selective modulation allows for the reduction of toxic amyloid-beta peptides while preserving the cleavage of other essential substrates, potentially reducing the risk of side effects .

Properties

IUPAC Name

(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNYOQKVZQVBLC-RTCGXNAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647302
Record name (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937812-80-1
Record name (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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